Elisidepsin
描述
属性
CAS 编号 |
681272-30-0 |
|---|---|
分子式 |
C75H124N14O16 |
分子量 |
1477.9 g/mol |
IUPAC 名称 |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 |
InChI 键 |
ZNVCPJPCKSJWDH-UCTDCHLSSA-N |
手性 SMILES |
CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
规范 SMILES |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
产品来源 |
United States |
准备方法
Structural Basis for Synthesis
This compound (, MW: 1,477.9 g/mol) is a 17-residue cyclic depsipeptide containing non-proteinogenic amino acids, including dehydroaminobutyric acid (Abu) and multiple D-configured residues. The presence of a β-methylphenylalanine and a rare 4S,5-methyl-leucine necessitates stereoselective synthesis.
Key structural features :
Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized via SPPS using Fmoc/t-Bu chemistry, followed by cyclization in solution phase.
Steps :
-
Linear chain assembly :
-
Cyclization :
Table 1: Critical synthetic challenges and solutions
| Challenge | Solution | Reference |
|---|---|---|
| Epimerization during SPPS | Low-temperature (4°C) coupling | |
| Poor solubility | DMSO/THF (3:1) solvent system | |
| Cyclization efficiency | Microwave-assisted synthesis (50°C) |
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified via reverse-phase HPLC:
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
-
H NMR (600 MHz, DMSO-d): δ 8.21 (d, J=7.2 Hz, NH), 7.32–7.28 (m, Phe aromatic protons).
-
C NMR : 172.8 ppm (ester carbonyl), 168.3 ppm (amide carbonyl).
Industrial-Scale Production
Optimization by PharmaMar
PharmaMar developed a scalable synthesis route to produce multi-gram quantities:
-
Batch size : 50–100 g per cycle.
-
Purity specifications :
Table 2: Key process parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Cyclization temperature | 50°C | +15% |
| SPPS coupling time | 90 min | +8% |
| Final lyophilization | −80°C, 0.01 mBar | Stabilizes product |
Nanoencapsulation for Delivery
To enhance bioavailability, this compound is encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles:
Analytical Challenges and Solutions
Stability Testing
This compound degrades under acidic conditions:
Interaction with Lipids
Fluorescence anisotropy studies confirm this compound binds glycosylceramides (K = 3.2 μM):
-
Assay : Liposome binding using C-labeled this compound.
Table 3: Binding affinity to lipid species
| Lipid | K (μM) | Role in Activity |
|---|---|---|
| Glucosylceramide (GlcCer) | 3.2 ± 0.4 | Primary target |
| Sphingomyelin | >100 | No binding |
| Cholesterol | >100 | No binding |
Recent Advances in Synthesis
化学反应分析
Membrane Binding Characteristics
Elisidepsin binds non-cooperatively to hydroxylated lipids in lipid rafts, with a dissociation constant (K<sub>d</sub>) of 5.1 µM in A431 cells. This binding precedes oligomerization, which triggers membrane disruption . Key features include:
-
Hydroxylated Lipid Specificity : Binding depends on 2-hydroxylated sphingolipids, validated by FA2H (fatty acid 2-hydroxylase) expression levels correlating with sensitivity .
-
Lipid Raft Clustering : Confocal microscopy revealed this compound-induced clustering of lipid raft-anchored proteins (e.g., GPI-GFP), requiring a critical drug concentration threshold .
| Parameter | Value |
|---|---|
| K<sub>d</sub> (binding) | 5.1 µM |
| IC<sub>50</sub> (killing) | 10.2 µM |
| Hill coefficient (killing) | 3.2 |
Cooperative Membrane Permeabilization
This compound’s necrotic effect follows a cooperative mechanism (Hill coefficient ≈3.3), suggesting oligomerization is required for pore formation :
-
Oligomerization Threshold : Membrane disruption occurs when this compound reaches ~10 µM, forming oligomers detectable via fluorescence anisotropy .
-
Kinetic Studies : Propidium iodide uptake experiments showed rapid permeabilization (within 5 minutes) post-treatment, correlating with drug concentration .
Hypoxia-Induced Resistance
Hypoxia reduces this compound efficacy by decreasing hydroxylated lipid synthesis :
-
FA2H Dependency : Cells cultured under hypoxic conditions (1% O<sub>2</sub>) showed 50% reduction in FA2H mRNA, lowering this compound binding by 40% .
-
Rescue via Lipid Supplementation : Adding 2-hydroxy palmitic acid restored drug binding and cytotoxicity in hypoxic cells .
Mass Spectrometry Analysis of Hydroxylated Lipids
LC-MS/MS quantified 2-hydroxylated fatty acids in this compound-treated cells :
| Hydroxylated Lipid | m/z Transition | Collision Energy (V) |
|---|---|---|
| 2-hydroxy-palmitate | 271 → 271 | 5 |
| 2-hydroxy-stearate | 299 → 299 | 5 |
Cells with high baseline 2-hydroxy lipid content exhibited 3.5-fold greater this compound sensitivity .
Synergistic Combinations
This compound enhances efficacy of chemotherapeutic agents:
-
5-FU/Oxaliplatin : Synergy (Combination Index <0.8) observed in colorectal cancer models .
-
Lapatinib : ErbB1/ErbB2 inhibitor combination increased apoptosis in ErbB3-low resistant cells .
Structural Insights
This compound’s cyclic depsipeptide structure (C<sub>77</sub>H<sub>125</sub>F<sub>3</sub>N<sub>14</sub>O<sub>18</sub>, MW:1591.89) facilitates membrane insertion. Oregon Green-labeled derivatives confirmed localization to lipid rafts via confocal microscopy .
科学研究应用
Elisidepsin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between cyclic peptides and cell membranes . In biology, this compound is employed to investigate the mechanisms of cell death and the role of lipid rafts in membrane integrity . In medicine, it is being developed as a potential anticancer agent due to its ability to induce rapid oncosis in cancer cells . Industrial applications include its use in the development of new therapeutic agents and drug delivery systems .
作用机制
The mechanism of action of elisidepsin involves its interaction with lipid rafts and hydroxylated lipids in the cell membrane . This compound binds to these lipid components, leading to the disruption of membrane integrity and the induction of necrotic cell death . The molecular targets of this compound include glycosylceramides and other lipid components of the cell membrane . The pathways involved in its mechanism of action include the clustering of lipid rafts and the permeabilization of the cell membrane .
相似化合物的比较
Comparison with Similar Compounds
Kahalalide F (KF)
KF, the parent compound of elisidepsin, induces oncosis via lysosomal and mitochondrial damage but lacks this compound’s glycosylceramide specificity . This compound, optimized for stability and efficacy, shows enhanced membrane targeting and clinical tolerability .
Amphotericin B and Defensin Peptides
Amphotericin B, a polyene antifungal, and defensins (antimicrobial peptides) share this compound’s membrane-disruptive action. However, this compound’s selectivity for tumor-specific glycosylceramides reduces off-target toxicity. Amphotericin B binds ergosterol (absent in mammals), while defensins lack glycosylceramide specificity .
Isokahalalide F (IsoKF)
IsoKF, a structural isomer of KF, shows similar potency but diverges in clinical development. This compound’s synthetic optimization improves pharmacokinetics, with a half-life extended via deuterated formulations .
Key Research Findings
Mechanism of Action
- Glycosylceramide Dependency : this compound binds β-D-glucosyl ceramides (e.g., C16-β-D-glucosyl ceramide) in lipid rafts. Cells lacking UDP-glucose ceramide glucosyltransferase (UGCG) are resistant, but sensitivity is restored via UGCG overexpression .
- Hypoxia Effects : Hypoxia reduces this compound’s efficacy by inhibiting fatty acid 2-hydroxylase (FA2H), critical for glycosylceramide hydroxylation. Pretreatment with 2-hydroxypalmitic acid reverses hypoxia-induced resistance .
Predictive Biomarkers
- HER3/ErbB3: High HER3 expression predicts sensitivity (e.g., IC50 = 5.5 μM in HER3+ HCT-116 vs. >100 μM in HER3– HCT-116-Irv) . HER3 knockdown confers resistance .
- Epithelial-Mesenchymal Transition (EMT) : Mesenchymal-like cells (low E-cadherin, high vimentin) are resistant. Acquired resistance correlates with EMT upregulation .
Combination Therapies
This compound synergizes with chemotherapy (cisplatin, gemcitabine) and targeted agents (erlotinib) in NSCLC and breast cancer models, overcoming resistance in EMT-positive cells .
Clinical and Preclinical Data
生物活性
Elisidepsin, a synthetic compound derived from the marine natural product Kahalalide F, has garnered attention for its potential as an antineoplastic agent. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effectiveness against various cancers, and relevant case studies.
This compound exhibits its biological activity primarily through interactions with cell membranes and specific lipid components. Key findings regarding its mechanisms include:
- Membrane Interaction : this compound rapidly inserts into the plasma membrane, promoting lipid bilayer restructuring and leading to membrane permeabilization. This process is crucial for inducing necrotic cell death in tumor cells .
- Targeting Glycosylceramides : Research has identified glycosylceramides as primary targets for this compound. The compound's insertion into the plasma membrane is facilitated by these lipids, which are essential for maintaining membrane integrity. Cells deficient in glycosylceramides demonstrate resistance to this compound, while reactivation of glycosylceramide synthesis restores sensitivity .
- Influence of Hypoxia : Hypoxic conditions have been shown to reduce the efficacy of this compound by altering the structure of lipid rafts in the plasma membrane. This results in a higher half-maximal inhibitory concentration (IC50) and diminished drug binding across various cell lines .
Antiproliferative Activity
This compound has demonstrated significant antiproliferative effects across a range of cancer types. Preclinical studies indicate its effectiveness against:
- Non-Small Cell Lung Cancer (NSCLC)
- Breast cancer
- Colorectal cancer
- Other solid tumors
The compound's activity is often correlated with the expression levels of specific receptors, such as ErbB3, which is involved in cell signaling pathways related to growth and survival .
Case Studies and Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Notable findings include:
- Phase I Trials : Initial studies confirmed the antitumor activity of this compound, establishing recommended doses and schedules for administration. The trials indicated that this compound could be safely combined with other therapeutic agents without significant adverse effects .
- Predictive Factors : Research highlighted that sensitivity to this compound could be predicted based on the expression of certain biomarkers, particularly those related to epithelial-to-mesenchymal transition (EMT). For instance, induction of EMT markers in colorectal cancer cells was associated with reduced sensitivity to this compound .
Summary of Research Findings
The following table summarizes key research findings on this compound's biological activity:
| Study | Findings |
|---|---|
| Herrero et al. (2013) | Identified glycosylceramides as primary targets for this compound; demonstrated membrane permeabilization leading to necrotic cell death. |
| Varadi et al. (2015) | Showed that this compound induces downregulation of ErbB3 and alters signaling pathways related to cell survival. |
| MDPI Study (2013) | Investigated the impact of hypoxia on this compound efficacy; found increased IC50 under hypoxic conditions. |
| Phase I Trial | Confirmed safety and antitumor activity; established dosing regimens for clinical use. |
常见问题
Q. What is the primary mechanism of action of elisidepsin in tumor cells, and how can researchers experimentally validate this?
this compound induces necrotic cell death by targeting glycosylceramides in tumor cell membranes, leading to plasma membrane permeabilization . To validate this, researchers can:
- Use glycosylceramide-deficient cell lines (e.g., HCT-116-Irv or GM95 mutants) to assess resistance .
- Overexpress UGCG (ceramide glucosyltransferase) in deficient cells to restore glycosylceramide synthesis and sensitivity .
- Employ membrane integrity assays (e.g., lactate dehydrogenase release) and lipidomic profiling to confirm target engagement.
Q. What experimental models are most suitable for studying this compound’s antitumor activity?
- In vitro : Use panels of epithelial (e.g., MCF-7) and mesenchymal cancer cell lines to assess baseline sensitivity .
- In vivo : Xenograft models with HER3-positive tumors, as HER3 expression correlates with drug sensitivity .
- Include resistant sublines (e.g., HPAC-resistant) to study acquired resistance mechanisms .
Q. How should researchers design dose-response experiments for this compound to account for its unique necrotic mechanism?
- Use shorter incubation times (e.g., 1–6 hours) to capture rapid membrane disruption .
- Measure viability via ATP-based assays (avoid apoptosis-specific markers like caspase activation) .
- Combine with lysosomal inhibitors (e.g., chloroquine) to rule out autophagy-mediated effects .
Advanced Research Questions
Q. How do epithelial-mesenchymal transition (EMT) markers influence this compound resistance, and what methodologies can identify predictive biomarkers?
EMT markers (e.g., reduced E-cadherin, increased vimentin) correlate with resistance. Methodological approaches include:
- Protein analysis : Western blot/immunofluorescence for E-cadherin, β-catenin, and Slug in sensitive vs. resistant lines .
- Functional assays : Induce EMT via TGF-β treatment and assess drug response shifts .
- Multi-omics integration : Combine transcriptomic data (e.g., HER3 expression) with lipidomic profiles to identify resistance signatures .
Q. What strategies can resolve contradictions in this compound efficacy data across different cancer types?
- Systematic sensitivity profiling : Test cell lines from diverse origins (e.g., breast, pancreatic, lung) under standardized conditions .
- Confounder analysis : Control for variables like glycosylceramide levels, HER3 expression, and EMT status .
- Meta-analysis : Compare results across studies using platforms like PRISM to identify tissue-specific trends .
Q. How can researchers optimize combination therapies involving this compound and chemotherapy agents?
- Synergy screening : Use Chou-Talalay assays to evaluate combinations with cisplatin, paclitaxel, or gemcitabine .
- Mechanistic alignment : Prioritize agents targeting complementary pathways (e.g., ErbB inhibitors to enhance HER3-driven sensitivity) .
- In vivo validation : Test combinations in xenograft models with pharmacokinetic monitoring to avoid overlapping toxicities .
Methodological Considerations
Q. What are best practices for ensuring reproducibility in this compound studies?
- Detailed protocols : Publish step-by-step methods for lipid extraction, membrane permeability assays, and UGCG transfection .
- Data transparency : Share raw lipidomic datasets and resistance induction protocols in supplementary materials .
- Reagent validation : Certify glycosylceramide antibodies and HER3 probes via knockout controls .
Q. How should researchers address discrepancies in this compound’s reported IC50 values?
- Standardize assays : Use identical cell densities, serum conditions, and incubation times .
- Cross-lab validation : Collaborate to replicate results in independent settings .
- Report limitations : Disclose batch-to-batch variability in synthetic this compound preparations .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s non-apoptotic cell death data?
- Non-parametric tests : Use Mann-Whitney U tests for viability assays with skewed distributions .
- Time-course modeling : Apply Kaplan-Meier curves to compare membrane integrity loss rates across cell lines .
- Multivariate regression : Corrogate glycosylceramide levels, HER3 expression, and EMT status as covariates .
Q. How can researchers contextualize this compound’s efficacy within existing literature on marine-derived anticancer agents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
